The Physicochemical and Synthetic Profile of (Bicyclo[2.2.1]hept-2-yl)methyl acetate: A Technical Guide for Advanced Applications
The Physicochemical and Synthetic Profile of (Bicyclo[2.2.1]hept-2-yl)methyl acetate: A Technical Guide for Advanced Applications
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: (Bicyclo[2.2.1]hept-2-yl)methyl acetate (CAS: 53075-46-0)
Executive Summary
In the landscape of specialty chemicals and pharmaceutical intermediates, bridged bicyclic systems offer unique stereochemical and thermodynamic advantages. (Bicyclo[2.2.1]hept-2-yl)methyl acetate , commonly referred to as 2-norbornanemethyl acetate, is a rigid, lipophilic ester built upon the norbornane scaffold. Registered under the EPA Toxic Substances Control Act (TSCA) inventory (CAS 53075-46-0)[1], this compound serves as a critical building block in materials science (e.g., low-volatility reactive diluents) and as a bioisostere in medicinal chemistry.
This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and a self-validating synthetic protocol designed to overcome the inherent steric challenges of the bicyclic framework.
Structural Causality and Physicochemical Properties
The core of (bicyclo[2.2.1]hept-2-yl)methyl acetate is the norbornane (bicyclo[2.2.1]heptane) ring. This bridged structure locks the carbon framework into a rigid, boat-like conformation, significantly restricting bond rotation.
Causality of Physical Properties
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Lipophilicity and Density: The tightly packed, rigid hydrocarbon framework increases the density of the molecule compared to acyclic aliphatic esters of the same molecular weight. The lack of polarizable surface area beyond the ester linkage results in a highly lipophilic profile (LogP ~2.8).
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Boiling Point Elevation: The rigid 3D structure enhances intermolecular van der Waals interactions, elevating the boiling point (~210–220 °C) well above that of flexible, linear C10 esters. This makes it an excellent candidate for low-volatility applications in polymer formulations.
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Entropic Binding (Drug Development): In medicinal chemistry, appending a norbornane derivative rather than a flexible aliphatic chain reduces the entropic penalty upon binding to a target receptor. The molecule is "pre-organized," requiring less energy to adopt an active conformation within a hydrophobic binding pocket.
Quantitative Data Summary
The following table synthesizes the core physicochemical parameters of the compound. Due to its niche nature, specific thermodynamic values are derived via predictive structural modeling against analogous bicyclic esters (e.g., bornyl acetate).
| Property | Value | Method / Source |
| Chemical Name | (Bicyclo[2.2.1]hept-2-yl)methyl acetate | IUPAC Nomenclature |
| CAS Registry Number | 53075-46-0 | EPA TSCA Inventory[1] |
| Molecular Formula | C10H16O2 | Structural Derivation |
| Molecular Weight | 168.23 g/mol | Calculated |
| Appearance | Colorless, viscous liquid | Predicted (Analog comparison) |
| Boiling Point | ~210–220 °C | Predictive Modeling |
| Density | ~0.98–1.01 g/cm³ | Predictive Modeling |
| Topological Polar Surface Area | 26.3 Ų | Calculated (Ester oxygen contribution) |
| LogP (Octanol/Water) | ~2.8 | Predictive Modeling |
Synthetic Workflow and Self-Validating Protocol
Synthesizing (bicyclo[2.2.1]hept-2-yl)methyl acetate requires navigating the steric hindrance of the norbornane ring. The precursor, bicyclo[2.2.1]heptane-2-methanol (CAS 5240-72-2)[2], exists as a mixture of endo and exo isomers[3]. The endo face of the norbornane ring is particularly sterically congested, making standard Fischer esterification kinetically slow and entropically disfavored.
To overcome this, we employ a highly reactive acetylation protocol utilizing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.
Reaction Pathway Visualization
Figure 1: Two-step synthetic workflow for (bicyclo[2.2.1]hept-2-yl)methyl acetate with IPCs.
Step-by-Step Protocol: DMAP-Catalyzed Acetylation
Objective: Convert the sterically hindered bicyclo[2.2.1]heptane-2-methanol into its acetate ester with >95% conversion.
Mechanistic Causality: DMAP acts as a hyper-nucleophilic catalyst. It attacks acetic anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than acetic anhydride alone, allowing it to rapidly acylate the sterically hindered endo-/ exo-alcohol mixture. Pyridine is used as an auxiliary base to neutralize the resulting acetic acid, preventing the reverse reaction and driving the equilibrium forward.
Procedure:
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Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 1.0 eq (10 mmol, ~1.26 g) of bicyclo[2.2.1]heptane-2-methanol[2] in 50 mL of anhydrous dichloromethane (DCM).
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Base Addition: Add 2.0 eq (20 mmol, 1.6 mL) of anhydrous pyridine.
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Catalyst Addition: Add 0.1 eq (1 mmol, 122 mg) of DMAP.
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Acylation: Cool the mixture to 0 °C using an ice bath. Dropwise, add 1.5 eq (15 mmol, 1.4 mL) of acetic anhydride over 15 minutes. Causality: Dropwise addition controls the exothermic nature of the anhydride cleavage and prevents localized thermal degradation.
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Self-Validation (In-Process Control - IPC): After 2 hours of stirring at room temperature, remove a 50 µL aliquot. Quench in 1 mL water, extract with 1 mL ethyl acetate, and spot on a silica TLC plate (Mobile Phase: Hexanes:EtOAc 8:2).
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Validation Check: The reaction is validated as complete when the UV-inactive, KMnO4-stainable alcohol spot (lower Rf ~0.2) completely disappears, and a new, less polar ester spot (higher Rf ~0.6) emerges.
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Workup: Quench the bulk reaction with 20 mL of saturated aqueous NaHCO3 to destroy excess anhydride. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine and DMAP), followed by brine.
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Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo to yield (bicyclo[2.2.1]hept-2-yl)methyl acetate[1].
Pharmacokinetic & Metabolic Profiling
When utilized as a lipophilic moiety in prodrug design or as a bioisostere, understanding the metabolic fate of the acetate ester is critical.
The primary metabolic liability of (bicyclo[2.2.1]hept-2-yl)methyl acetate is hydrolysis by ubiquitous mammalian carboxylesterases (CES). However, due to the steric shielding provided by the norbornane ring, the rate of CES-mediated cleavage is significantly slower than that of unbranched aliphatic acetates. This property can be leveraged to design sustained-release prodrugs.
Predicted Metabolic Degradation Pathway
Figure 2: Predicted mammalian metabolic degradation pathway via carboxylesterase cleavage.
Upon hydrolysis, the molecule yields acetic acid (which enters the endogenous acetyl-CoA pool) and bicyclo[2.2.1]heptane-2-methanol[3]. The bulky, lipophilic alcohol subsequently undergoes Phase II metabolism, primarily via Uridine 5'-diphospho-glucuronosyltransferase (UGT) mediated glucuronidation, increasing its water solubility for renal excretion.
References
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Toxic Substances Control Act Chemical Substances Inventory Cumulative Supplement - epa nepis Source: United States Environmental Protection Agency (EPA) URL:[Link]
